molecular formula C19H18BrN3O2S B2966383 N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 854005-09-7

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No.: B2966383
CAS No.: 854005-09-7
M. Wt: 432.34
InChI Key: SOQODRRBEBGGSI-UHFFFAOYSA-N
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Description

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a heterocyclic compound featuring a thiazole core substituted at position 5 with a 3-bromobenzyl group. The acetamide moiety at position 2 of the thiazole is further functionalized with a 2-methoxyphenylamino group.

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-17-8-3-2-7-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-5-4-6-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQODRRBEBGGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the synthesis, biological mechanisms, and relevant case studies regarding its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
  • Bromobenzylation : The thiazole derivative is then treated with 3-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the bromobenzyl group.
  • Amination : The final step involves coupling the intermediate with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of critical biological pathways, which can result in various pharmacological effects, including:

  • Anticancer Activity : The compound may induce apoptosis and autophagy in cancer cells, as suggested by studies on related thiazole derivatives.
  • Antimicrobial Activity : The compound may exhibit inhibitory effects on microbial growth.

Anticancer Properties

Recent studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, leading to reduced tumor growth in vivo.

CompoundCancer Cell LineIC50 (µM)Mechanism
6bA375 (Melanoma)<10Apoptosis & Autophagy
6bPanc-1 (Pancreatic)<20Apoptosis & Autophagy
6bK562 (CML)<15Apoptosis & Autophagy

Antimicrobial Effects

The antimicrobial activity of thiazole derivatives has also been investigated. In studies assessing their efficacy against Gram-positive and Gram-negative bacteria, certain compounds exhibited promising results.

CompoundBacterial StrainMIC (µg/mL)
1Bacillus subtilis32
1Escherichia coli64
1Pichia pastoris128

Case Studies

  • In Vitro Studies : A study reported that a structurally similar thiazole compound exhibited significant cytotoxicity against resistant cancer cell lines, highlighting its potential as a lead compound for drug development.
  • In Vivo Studies : Animal models demonstrated that thiazole derivatives could significantly reduce tumor size when administered at therapeutic doses, supporting their potential for clinical application.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

  • Thiazole Core : The thiazole ring enhances metabolic stability and bioavailability. Substitution at position 5 (e.g., 3-bromobenzyl) may improve target binding through hydrophobic interactions .
  • Substituent Effects : Bromine (electron-withdrawing) in the target compound may increase electrophilicity, whereas methoxy groups (electron-donating) in analogs improve anticancer activity by modulating electron density .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) ¹H NMR Key Peaks (δ, ppm) MS Data (m/z) References
2-Bromo-N-[7-methoxy-2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]-thien-5-yl]acetamide (3l) 183–185 Aromatic H: 6.8–7.5; CH₃O: 3.8–4.0 [M+H]⁺: 532.1
N-(3-acetyl-2-thienyl)-2-bromoacetamide N/A Thiophene H: 7.2–7.5; Acetyl: 2.5 [M+H]⁺: 277.9
N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (4c) N/A Thiazole H: 7.3–7.6; Tetrazole: 4.1 [M+H]⁺: 361.0

Key Observations :

  • The target compound’s ¹H NMR would likely show peaks for the 3-bromobenzyl (δ ~7.3–7.6 ppm) and 2-methoxyphenylamino groups (δ ~6.8–7.2 ppm for aromatic H, δ ~3.8 ppm for OCH₃) .
  • Halogenated analogs (e.g., bromo/iodo) exhibit higher molecular weights and distinct fragmentation patterns in MS .

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